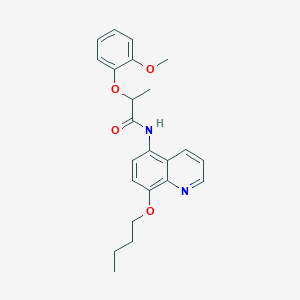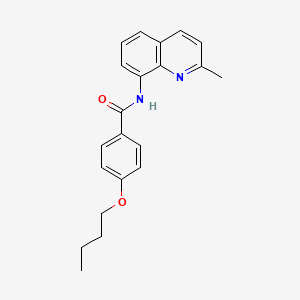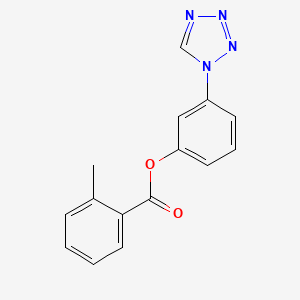![molecular formula C23H20F3N3O B11325335 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325335.png)
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with methyl, phenyl, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, phenyl, and trifluoromethyl groups can be achieved through various substitution reactions. For instance, the methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogenated compounds (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
Aplicaciones Científicas De Investigación
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-quinazolin-5(6H)-one: Lacks the dihydro component.
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-4(3H)-one: Different position of the carbonyl group.
Uniqueness
The unique combination of the quinazolinone core with the trifluoromethyl and methylphenyl groups gives 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H20F3N3O |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
4-methyl-7-(4-methylphenyl)-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H20F3N3O/c1-13-6-8-15(9-7-13)16-10-19-21(20(30)11-16)14(2)27-22(29-19)28-18-5-3-4-17(12-18)23(24,25)26/h3-9,12,16H,10-11H2,1-2H3,(H,27,28,29) |
Clave InChI |
ZXJFNYUNRFCIEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11325262.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11325290.png)
![2-benzyl-7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325294.png)
![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11325295.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325298.png)

![1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325309.png)

![2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325316.png)
![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B11325320.png)

![4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B11325329.png)
